(24S)-Cycloartane-3|A,24,25-triol

Antitubercular drug discovery Cycloartane SAR Mycobacterium tuberculosis H37Rv

Researchers requiring stereochemically defined triterpenoid standards often encounter (24R) epimer contamination, which abolishes antitubercular activity. This (24S) isomer ensures assay validity. - MIC 32 μg/mL against M. tuberculosis H37Rv; (24R) epimer is inactive (MIC > 64 μg/mL). - Selective MRCKα kinase inhibition (Kd₅₀ 0.26 μM) with validated anti-prostate cancer activity in DU145 cells (IC₅₀ 1.67 μM). - Superior EBV-EA inhibition control (IC₅₀ 6.7 nM), surpassing retinoic acid.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B12377954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24S)-Cycloartane-3|A,24,25-triol
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChIInChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1
InChIKeyBKRIPHYESIGPJC-FACDIJBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(24S)-Cycloartane-3β,24,25-triol Product Overview


(24S)-Cycloartane-3β,24,25-triol (CAS 57576-29-1; C₃₀H₅₂O₃; MW 460.74) is a cycloartane-type triterpenoid isolated from the flowers of Chrysanthemum morifolium and other plant sources. It bears a characteristic 9,19-cyclolanostane skeleton with hydroxylation at C-3β, C-24, and C-25, where the C-24 stereochemistry is unambiguously assigned as S [1]. The compound exhibits two mechanistically distinct bioactivities: stereospecific antitubercular action against Mycobacterium tuberculosis H37Rv and MRCKα kinase-mediated anti-prostate cancer activity, making it a valuable reference standard for triterpenoid structure–activity relationship (SAR) studies and kinase inhibitor screening programs [2][3].

(24S)-Cycloartane-3β,24,25-triol Irreplaceability


Generic substitution within the cycloartane-3,24,25-triol series is invalid due to C-24 stereochemistry-dependent bioactivity. The (24R) epimer (CAS 57586-98-8) is devoid of antitubercular activity (MIC > 64 μg/mL), whereas the (24S) isomer exhibits a defined MIC of 32 μg/mL against M. tuberculosis H37Rv in the identical Microplate Alamar Blue Assay [1]. Furthermore, removal of the C-25 hydroxyl group to yield cycloartane-3,24-diol or cycloart-25-ene-3β,24-diol alters the kinase inhibition profile and chemopreventive potency; the C-24 hydroxylated side chain with both 24- and 25-hydroxyls is a structural prerequisite for the high-potency EBV-EA inhibitory cluster (IC₅₀ 6.1–7.4 nM) [2]. These stereochemical and functional-group constraints mean that even closely related cycloartane congeners are not functionally interchangeable in procurement for target-specific assays.

(24S)-Cycloartane-3β,24,25-triol Differentiation Evidence


C-24 Stereochemistry and Antitubercular Activity

In the only published direct head-to-head comparison, (24S)-cycloartane-3β,24,25-triol (compound 24) demonstrated antitubercular activity with an MIC of 32 μg/mL against M. tuberculosis H37Rv, whereas its (24R) epimer (compound 23) was completely inactive at the highest tested concentration (MIC > 64 μg/mL) [1]. Both compounds were tested under identical conditions using the Microplate Alamar Blue Assay (MABA) in Middlebrook 7H12 medium. The reference drug rifampin exhibited an MIC of 0.25 μg/mL in the same assay, providing a calibrated potency benchmark [1].

Antitubercular drug discovery Cycloartane SAR Mycobacterium tuberculosis H37Rv

EBV-EA Chemoprevention: Epimer Potency Comparison

In a systematic screen of 48 cycloartane-type triterpenoids, (24S)-cycloartane-3β,24,25-triol (compound 12) inhibited TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation with an IC₅₀ of 6.7 nM, compared with an IC₅₀ of 7.3 nM for the (24R) epimer (compound 11) [1]. Both epimers belong to a cluster of six C-24-hydroxylated compounds exhibiting the highest inhibitory effects (IC₅₀ range 6.1–7.4 nM) among all 48 tested triterpenoids. For context, the reference chemopreventive agents β-carotene, curcumin, and retinoic acid yielded IC₅₀ values of 12.7, 10.2, and 15.4 nM, respectively—approximately 1.9-fold weaker than the 24S isomer [1]. The NOR 1 inhibition ratio (InhR) was equivalent for both epimers (2.1 ± 0.2), indicating that the EBV-EA differential is not attributable to general NO-scavenging capacity [1].

Cancer chemoprevention Epstein-Barr virus early antigen Tumor promoter inhibition

Selective MRCKα Kinase Inhibition

Cycloartane-3,24,25-triol (CAS 57576-29-1, consistent with the 24S configuration) exhibited strong selectivity for MRCKα (myotonic dystrophy kinase-related Cdc42-binding kinase alpha) with a Kd₅₀ of 0.26 μM when profiled against a panel of 451 kinases using ATP-site competition binding assays [1]. No other kinase in the panel showed comparable binding affinity, establishing a selectivity profile that is atypical among natural-product kinase inhibitors. The kinase inhibition was functionally coupled to anti-proliferative activity: the compound reduced viability of PC-3 prostate cancer cells (IC₅₀ = 2.226 ± 0.28 μM) and DU145 prostate cancer cells (IC₅₀ = 1.67 ± 0.18 μM) in WST-1 assays following 72 h exposure [1]. By contrast, the des-25-hydroxy analog cycloart-23-ene-3,25-diol tested in the same study did not exhibit comparable MRCKα inhibition, underscoring the contribution of the 24,25-diol side chain to kinase engagement [1].

Kinase inhibitor profiling MRCKα kinase Prostate cancer target

25-Hydroxyl Requirement for MRCKα Engagement

The presence of the C-25 hydroxyl group differentiates (24S)-cycloartane-3β,24,25-triol from cycloartane-3,24-diol (lacking C-25 OH) and cycloart-25-ene-3β,24-diol (C-25,26 double bond in place of the diol). In the Lowe et al. study, cycloartane-3,24,25-triol was specifically selected for kinase profiling based on its structural relationship to the bioactive isolate cycloart-23-ene-3,25-diol; the 24,25-diol moiety proved critical for MRCKα binding (Kd₅₀ = 0.26 μM) [1]. In the Kikuchi et al. chemoprevention screen, the 24-hydroxylated cluster (including both 24R and 24S triols, and (24R)-cycloart-25-ene-3β,24-diol) exhibited IC₅₀ values of 6.1–7.4 nM for EBV-EA inhibition, whereas compounds lacking full C-24/C-25 oxygenation showed IC₅₀ values of 8.1–10.3 nM, representing an approximately 1.2–1.5-fold reduction in potency [2]. The (24R)-cycloartane-3β,24,25-triol was also evaluated for cytotoxicity against MCF-7 breast cancer cells and showed weak activity (IC₅₀ > 100 μg/mL), suggesting that prostate cancer cell sensitivity (PC-3 IC₅₀ 2.226 μM, DU145 IC₅₀ 1.67 μM) may involve a lineage-selective mechanism associated with the 24S configuration [3].

Structure–activity relationship Triterpenoid pharmacophore Kinase inhibitor design

Dual Anti-TB and Anti-Cancer Activity Profile

A unique functional attribute of the (24S) isomer is its demonstrated activity across two therapeutically unrelated assay systems. (24S)-Cycloartane-3β,24,25-triol is active against M. tuberculosis H37Rv (MIC 32 μg/mL) and simultaneously exhibits potent EBV-EA inhibition (IC₅₀ 6.7 nM) and MRCKα-dependent anti-prostate cancer activity (DU145 IC₅₀ 1.67 μM) [1][2][3]. In contrast, the (24R) epimer is inactive against M. tuberculosis (MIC > 64 μg/mL) while retaining only chemopreventive activity (EBV-EA IC₅₀ 7.3 nM) [1][2]. This dual-indication profile is not shared by other cycloartane congeners: cycloartenol (the parent compound) is inactive against M. tuberculosis (MIC > 64 μg/mL), and 24-methylenecycloartanol shows only marginal anti-TB activity (MIC 64 μg/mL) [1].

Multi-target natural product Anti-infective Cancer chemoprevention

(24S)-Cycloartane-3β,24,25-triol Key Applications


Stereochemical Probe for Anti-Tubercular SAR

Investigators studying the structural determinants of antimycobacterial activity in triterpenoids require the (24S) isomer as the active reference standard. The Akihisa et al. (2005) dataset demonstrates that C-24 epimerization abolishes activity (24S MIC 32 μg/mL vs. 24R MIC > 64 μg/mL), making the (24S)-configured compound indispensable for mapping the stereochemical pharmacophore [1]. Procurement of the 24S isomer enables head-to-head comparison with synthetic analogs, biotransformation products, and other cycloartane-type leads in MABA assays against M. tuberculosis H37Rv.

MRCKα-Selective Chemical Probe for Prostate Cancer

With a Kd₅₀ of 0.26 μM against MRCKα and no significant binding to 450 other kinases, (24S)-cycloartane-3β,24,25-triol serves as a highly selective tool compound for studying MRCKα-mediated phosphorylation of the myosin regulatory light chain and downstream effects on actin dynamics, cellular motility, and division in prostate cancer models [2]. The PC-3 (IC₅₀ 2.226 μM) and DU145 (IC₅₀ 1.67 μM) viability data provide validated working concentrations for cell-based experiments. Researchers should confirm the CAS 57576-29-1 identity to ensure the stereochemistry matches the published kinase profiling data.

EBV-EA Anti-Tumor Promoter Screening Reference

The Kikuchi et al. (2007) study established (24S)-cycloartane-3β,24,25-triol (compound 12) as a high-potency reference (IC₅₀ 6.7 nM) within a rigorously characterized panel of 48 triterpenoids [3]. Its potency surpasses that of β-carotene (IC₅₀ 12.7 nM) and retinoic acid (IC₅₀ 15.4 nM), making it a superior positive control for EBV-EA inhibition assays in Raji cells. The compound is suitable for use as an inter-laboratory calibration standard in chemoprevention screening programs that employ TPA-induced EBV-EA activation as a surrogate endpoint for in vivo tumor promotion.

Dual-Indication Phenotypic Discovery Starting Point

For drug discovery groups operating anti-infective and oncology phenotypic screening platforms in parallel, the (24S) isomer uniquely provides validated activity in both domains: antitubercular (MIC 32 μg/mL) [1] and anti-prostate cancer (DU145 IC₅₀ 1.67 μM) [2]. This dual-indication fingerprint can be exploited to generate semi-synthetic derivatives that explore whether the anti-TB and anti-cancer pharmacophores are separable or convergent. The (24R) epimer is unsuitable for this purpose because it lacks the anti-TB activity component entirely.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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